molecular formula C14H18FN3OS B254216 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine

5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine

Cat. No.: B254216
M. Wt: 295.38 g/mol
InChI Key: QJMPTUNWLPKBDC-UHFFFAOYSA-N
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Description

5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a thioether linkage, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation:

    Amine Introduction: The final step involves the reaction of the thioether intermediate with a suitable amine, such as pentylamine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could have activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The thioether linkage provides additional flexibility and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (5-{5-[(4-Bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
  • (5-{5-[(4-Methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
  • (5-{5-[(4-Chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine

Uniqueness

Compared to similar compounds, 5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine stands out due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound a promising candidate for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18FN3OS

Molecular Weight

295.38 g/mol

IUPAC Name

5-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine

InChI

InChI=1S/C14H18FN3OS/c15-12-7-5-11(6-8-12)10-20-14-18-17-13(19-14)4-2-1-3-9-16/h5-8H,1-4,9-10,16H2

InChI Key

QJMPTUNWLPKBDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F

Origin of Product

United States

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